N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine properties
N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine properties
An In-depth Technical Guide to N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine: Properties, Synthesis, and Potential Biological Activity
Introduction
N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine is a substituted benzylamine derivative with a multifaceted chemical structure that suggests a range of potential biological activities. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route, and an exploration of its potential as a therapeutic agent, particularly in the realms of neuroprotection and anti-inflammatory action. The insights presented herein are derived from an analysis of its structural motifs and data from closely related compounds, offering a scientifically grounded framework for researchers and drug development professionals.
The core structure features a 2-hydroxybenzylamine moiety, which is analogous to 2-hydroxybenzylamine (2-HOBA), a known scavenger of reactive carbonyl species that protects against cellular damage.[1] The presence of a bromine atom at the 4-position and a methoxy-substituted phenyl ring attached to the amine introduces additional complexity, potentially influencing the molecule's electronic properties, lipophilicity, and biological target interactions. Notably, brominated phenolic compounds have demonstrated significant anti-inflammatory effects.[2][3] This technical guide will synthesize these individual characteristics to build a predictive profile of N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄BrNO₂ |
| Molecular Weight | 324.17 g/mol |
| IUPAC Name | 4-bromo-2-((4-methoxyphenyl)aminomethyl)phenol |
| Predicted LogP | 3.5 - 4.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Synthesis and Characterization
A plausible and efficient method for the synthesis of N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine is through reductive amination. This common organic reaction involves the formation of an imine from an aldehyde and an amine, followed by reduction to the corresponding amine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine via reductive amination.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-hydroxybenzaldehyde and 1.0 equivalent of p-anisidine in methanol.
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Imine Formation: Add a catalytic amount of glacial acetic acid to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in portions.
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Quenching: After the addition is complete, allow the reaction to stir for an additional hour. Quench the reaction by slowly adding distilled water.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.
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Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanism of Action
The chemical structure of N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine suggests at least two primary areas of biological activity: anti-inflammatory effects and neuroprotection through the scavenging of reactive species.
Anti-Inflammatory Activity
Structurally similar compounds, such as brominated vanillin derivatives, have been shown to possess potent anti-inflammatory properties.[2][3] These compounds often act by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Hypothesized Mechanism of Anti-Inflammatory Action:
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by the target compound.
It is proposed that N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine may reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of iNOS and COX-2.[2] This is likely achieved by inhibiting the phosphorylation of IκBα, which would prevent the nuclear translocation of NF-κB, and by reducing the phosphorylation of MAPKs like ERK and JNK.[2][3]
Neuroprotective Activity
The 2-hydroxybenzylamine core of the molecule is structurally analogous to 2-HOBA, a compound found in buckwheat that is known to scavenge reactive carbonyl species (RCS), such as isolevuglandins (IsoLGs).[4] These highly reactive molecules are products of lipid peroxidation and can form adducts with proteins and DNA, leading to cellular dysfunction and contributing to the pathology of various diseases, including neurodegenerative disorders.[4][5]
Hypothesized Mechanism of Neuroprotection:
Caption: Proposed scavenging of reactive carbonyl species by the target compound.
By reacting with and neutralizing RCS, N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine could prevent the formation of these harmful adducts, thereby mitigating oxidative stress-mediated cellular damage. This mechanism suggests potential therapeutic applications in conditions where oxidative stress is a key pathological feature, such as Alzheimer's disease and other neurodegenerative conditions.[1][4]
Applications and Future Directions
Given its hypothesized dual action as an anti-inflammatory and neuroprotective agent, N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzylamine represents a promising lead compound for further investigation.
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Neurodegenerative Diseases: Its potential to scavenge reactive carbonyl species makes it a candidate for studies on Alzheimer's disease, Parkinson's disease, and other conditions linked to oxidative stress.
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Inflammatory Disorders: The predicted inhibition of NF-κB and MAPK pathways suggests that it could be explored for its therapeutic potential in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
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Cardiovascular Disease: Reactive carbonyl species are also implicated in cardiovascular pathologies, suggesting another potential area of investigation.[1]
Future research should focus on the successful synthesis and purification of the compound, followed by in vitro assays to confirm its hypothesized biological activities. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its efficacy and safety profile.
References
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PubChem. N-(4-Methoxybenzyl)hydroxylamine. National Center for Biotechnology Information. [Link][6]
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Alzheimer's Drug Discovery Foundation. 2-Hydroxybenzylamine. Cognitive Vitality Reports. [Link][1]
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Kim, J. H., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(11), 609. [Link][2]
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ResearchGate. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link][3]
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Davies, S. S., & Amarnath, V. (2021). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. Journal of Clinical and Translational Science, 5(1), e163. [Link][4]
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Linton, M. F., et al. (2022). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Metabolites, 12(11), 1083. [Link][5]
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